molecular formula C8H8ClNO2S2 B1597677 2-[(4-Chlorophenyl)sulfonyl]ethanethioamide CAS No. 59865-87-1

2-[(4-Chlorophenyl)sulfonyl]ethanethioamide

Cat. No. B1597677
CAS RN: 59865-87-1
M. Wt: 249.7 g/mol
InChI Key: OGQJCNYNVJXWBB-UHFFFAOYSA-N
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Description



  • 2-[(4-Chlorophenyl)sulfonyl]ethanethioamide, also known as CPE, is a sulfonamide compound.

  • It has been synthesized and researched for its potential applications.





  • Synthesis Analysis



    • The synthesis pathway for this compound involves the reaction of 2-aminobenzene sulfonamide with chlorosulfonyl isocyanate.





  • Molecular Structure Analysis



    • Empirical Formula: C8H8ClNO2S2

    • Molecular Weight: 249.74 g/mol

    • SMILES: NC(=S)CS(=O)(=O)c1ccc(Cl)cc1





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not widely documented.





  • Physical And Chemical Properties Analysis



    • Solubility: Insoluble in water, soluble in organic solvents.

    • Melting Point: Varies based on crystalline form.

    • Stability: Stable under normal conditions.




  • Scientific Research Applications

    Synthesis and Bioactivity

    • Antiviral Activity : Derivatives of 2-[(4-Chlorophenyl)sulfonyl]ethanethioamide have been synthesized and tested for their antiviral activities. Some compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
    • Anticancer Properties : Certain derivatives have shown proapoptotic activity, particularly against melanoma cell lines, indicating potential use in cancer therapy (Yılmaz et al., 2015).

    Chemical Synthesis and Characterization

    • Mechanosynthesis in Drug Development : The compound has been used in the mechanochemical synthesis of sulfonyl-(thio)ureas, including anti-diabetic drugs (Tan et al., 2014).
    • Molecular Structure Analysis : Studies focusing on the molecular structure of derivatives provide insights into the compound's chemical properties and potential applications (Krishnaiah et al., 1995).

    Miscellaneous Applications

    • Heavy Metal Ion Adsorption : Research has been conducted on aromatic polyamides and polythioamides with pendent chlorobenzylidine rings derived from the compound, which were used for the removal of heavy metal ions from aqueous solutions (Ravikumar et al., 2011).
    • Calcium Channel Blocking : The compound's derivatives have been studied for their role in blocking L-type calcium channels, demonstrating potential in cardiovascular applications (Carosati et al., 2009).

    Safety And Hazards



    • Eye Irritation (Category 2)

    • Skin Irritation (Category 2)

    • Avoid contact with eyes and skin.

    • Handle with care in a well-ventilated area.




  • Future Directions



    • Further research is needed to explore its potential applications in various fields.




    Please note that this analysis is based on available information, and additional research may provide further insights. 🌟


    properties

    IUPAC Name

    2-(4-chlorophenyl)sulfonylethanethioamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H8ClNO2S2/c9-6-1-3-7(4-2-6)14(11,12)5-8(10)13/h1-4H,5H2,(H2,10,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OGQJCNYNVJXWBB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1S(=O)(=O)CC(=S)N)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H8ClNO2S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20372498
    Record name (4-Chlorobenzene-1-sulfonyl)ethanethioamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20372498
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    249.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-[(4-Chlorophenyl)sulfonyl]ethanethioamide

    CAS RN

    59865-87-1
    Record name 2-[(4-Chlorophenyl)sulfonyl]ethanethioamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=59865-87-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (4-Chlorobenzene-1-sulfonyl)ethanethioamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20372498
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    AN Cerone - 2019 - repositorio.unicamp.br
    A Tuberculose é uma doença causada pelo Mycobacterium tuberculosis e considerada um grave problema mundial devido à sua alta incidência na população, características …
    Number of citations: 3 repositorio.unicamp.br

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